molecular formula C18H16N4O B2996380 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile CAS No. 1775426-29-3

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile

Cat. No.: B2996380
CAS No.: 1775426-29-3
M. Wt: 304.353
InChI Key: RBFYYDWFENHMKV-UHFFFAOYSA-N
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Description

4-[(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile is an organic compound belonging to the class of nitrogen heterocycles. This compound’s unique structure makes it a subject of interest in scientific research, particularly within the fields of medicinal chemistry and pharmacology.

Mechanism of Action

Mode of Action

It is synthesized via a two-step pathway involving ugi-four-component condensation and intramolecular hydroamination . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is part of a novel series of oxo-1,2,3,4-tetrahydropyrazino [1,2- a ]indoles , suggesting it may interact with biochemical pathways involving these structures. The downstream effects of these interactions are yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile typically involves the condensation of 1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazole with 4-formylbenzonitrile under suitable reaction conditions. The reaction may be carried out in the presence of a catalyst such as acetic acid, and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the large-scale production involves optimized reaction conditions to maximize yield and purity. This includes precise temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of reactions, including:

  • Oxidation: : Typically leads to the formation of hydroxylated derivatives.

  • Reduction: : Can result in the formation of amines or other reduced forms.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can be performed on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide in acidic or neutral media.

  • Reduction: : Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Halogenating agents like bromine or chlorine, nitrating mixture (nitric acid and sulfuric acid), and sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Hydroxylated derivatives.

  • Reduction: : Amines.

  • Substitution: : Halo-, nitro-, and sulfo- derivatives.

Scientific Research Applications

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Acts as a probe in biological assays to study enzyme interactions.

  • Industry: : Used in the manufacture of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzenamine

  • 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid

  • 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzyl alcohol

Highlighting its Uniqueness

The nitrile group in 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile confers distinct reactivity and binding properties compared to its analogues. This group enhances the compound's ability to participate in nucleophilic addition and substitution reactions, making it a valuable scaffold in synthetic and medicinal chemistry.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it an important subject of study and application.

Properties

IUPAC Name

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-11-13-5-7-14(8-6-13)12-21-9-10-22-17(18(21)23)15-3-1-2-4-16(15)20-22/h5-10H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFYYDWFENHMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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